molecular formula C21H20O B100356 2,6-Dibenzylidene-4-methylcyclohexan-1-one CAS No. 19186-11-9

2,6-Dibenzylidene-4-methylcyclohexan-1-one

Cat. No. B100356
CAS RN: 19186-11-9
M. Wt: 288.4 g/mol
InChI Key: GGQPRMNUBBOBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibenzylidene-4-methylcyclohexan-1-one, also known as DBM, is a yellow crystalline compound with a molecular formula of C20H18O. It is widely used in scientific research due to its unique properties, such as its ability to act as a chelating agent and its potential as a fluorescent probe. In

Mechanism Of Action

The mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can affect the activity of enzymes and other proteins that require metal ions for their function. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have antioxidant properties, which may contribute to its biological effects.

Biochemical And Physiological Effects

2,6-Dibenzylidene-4-methylcyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to protect against oxidative stress. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one in lab experiments is its ability to selectively bind to metal ions. This property allows for the development of highly specific assays for the detection of metal ions in biological samples. However, one limitation of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on 2,6-Dibenzylidene-4-methylcyclohexan-1-one. One area of interest is the development of new fluorescent sensors for the detection of metal ions in living cells and tissues. Another area of interest is the development of new catalysts based on 2,6-Dibenzylidene-4-methylcyclohexan-1-one complexes. Finally, the potential therapeutic applications of 2,6-Dibenzylidene-4-methylcyclohexan-1-one, such as in the treatment of cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, 2,6-Dibenzylidene-4-methylcyclohexan-1-one is a versatile compound with a wide range of scientific research applications. Its ability to selectively bind to metal ions and its potential as a fluorescent probe make it a valuable tool in many areas of research. Further research is needed to fully understand the mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 2,6-Dibenzylidene-4-methylcyclohexan-1-one involves the reaction between benzaldehyde and cyclohexanone in the presence of a catalyst. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, and requires careful temperature control to avoid unwanted side reactions. The yield of 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be improved by using a higher concentration of reactants or by using a more efficient catalyst.

Scientific Research Applications

2,6-Dibenzylidene-4-methylcyclohexan-1-one has a wide range of scientific research applications, including as a chelating agent, fluorescent probe, and catalyst. As a chelating agent, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can selectively bind to metal ions, such as copper, iron, and zinc, and form stable complexes. These complexes can be used in a variety of applications, such as in catalysis and in the detection of metal ions in biological samples.
As a fluorescent probe, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be used to detect the presence of metal ions in biological samples. When 2,6-Dibenzylidene-4-methylcyclohexan-1-one binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This property has been used to develop fluorescent sensors for the detection of metal ions in living cells and tissues.

properties

CAS RN

19186-11-9

Product Name

2,6-Dibenzylidene-4-methylcyclohexan-1-one

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

2,6-dibenzylidene-4-methylcyclohexan-1-one

InChI

InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3

InChI Key

GGQPRMNUBBOBJE-UHFFFAOYSA-N

SMILES

CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

Canonical SMILES

CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1

synonyms

2,6-Dibenzylidene-4-methylcyclohexanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.